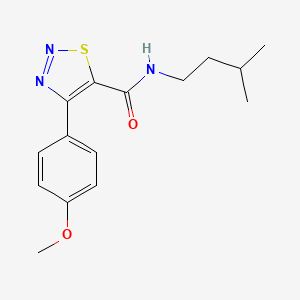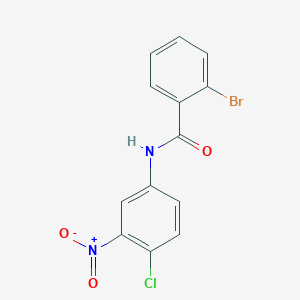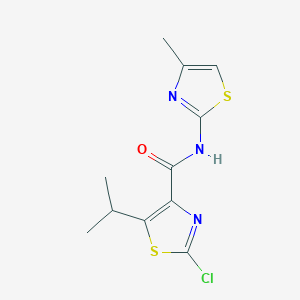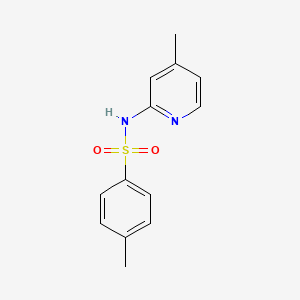
4-(4-methoxyphenyl)-N-(3-methylbutyl)-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methoxyphenyl)-N-(3-methylbutyl)-1,2,3-thiadiazole-5-carboxamide is an organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a methoxyphenyl group, a methylbutyl group, and a carboxamide group attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-N-(3-methylbutyl)-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:
-
Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.
-
Introduction of the Methoxyphenyl Group: : The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions. For example, a methoxybenzene derivative can be reacted with a suitable electrophile to attach the methoxyphenyl group to the thiadiazole ring.
-
Attachment of the Methylbutyl Group: : The methylbutyl group can be introduced through alkylation reactions. This can be achieved by reacting the intermediate compound with an appropriate alkyl halide under basic conditions.
-
Formation of the Carboxamide Group: : The carboxamide group can be introduced by reacting the intermediate compound with an amine derivative, such as 3-methylbutylamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
-
Reduction: : Reduction reactions can occur at the carboxamide group, potentially converting it to an amine or alcohol derivative.
-
Substitution: : The compound can undergo various substitution reactions, such as nucleophilic substitution at the thiadiazole ring or electrophilic substitution at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-methoxyphenyl)-N-(3-methylbutyl)-1,2,3-thiadiazole-5-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is investigated for its potential biological activities. Thiadiazole derivatives are known to exhibit a range of biological properties, including antimicrobial, antifungal, and anticancer activities. This specific compound may be explored for similar properties.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological activities. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, it may be used in the synthesis of polymers or as a component in coatings and adhesives.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-N-(3-methylbutyl)-1,2,3-thiadiazole-5-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide: Lacks the methylbutyl group, which may affect its biological activity and chemical reactivity.
4-(4-methoxyphenyl)-N-(2-methylpropyl)-1,2,3-thiadiazole-5-carboxamide: Similar structure but with a different alkyl group, which may influence its properties.
4-(4-methoxyphenyl)-N-(3-methylbutyl)-1,2,3-thiadiazole-4-carboxamide: Isomer with the carboxamide group at a different position on the thiadiazole ring.
Uniqueness
The uniqueness of 4-(4-methoxyphenyl)-N-(3-methylbutyl)-1,2,3-thiadiazole-5-carboxamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the methoxyphenyl group, methylbutyl group, and carboxamide group in the same molecule allows for diverse interactions and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H19N3O2S |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-N-(3-methylbutyl)thiadiazole-5-carboxamide |
InChI |
InChI=1S/C15H19N3O2S/c1-10(2)8-9-16-15(19)14-13(17-18-21-14)11-4-6-12(20-3)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,16,19) |
InChI Key |
JYFJUWXMWXISJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)C1=C(N=NS1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-({[1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11027002.png)
![1-(furan-2-ylcarbonyl)-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}piperidine-4-carboxamide](/img/structure/B11027007.png)
![4-[({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]butanoic acid](/img/structure/B11027009.png)
![1-(1,3-benzodioxol-5-ylimino)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11027012.png)
![4-chloro-N-[(4-chlorophenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)benzenesulfonamide](/img/structure/B11027020.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxamide](/img/structure/B11027022.png)
![2-benzyl-N-[2-(4-hydroxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11027033.png)

![N-[3-(dimethylamino)propyl]-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B11027043.png)

![N-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide](/img/structure/B11027053.png)
![1-(5-chloro-2-methoxyphenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11027057.png)

